molecular formula C8H8NaO6S B599502 Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt CAS No. 108199-25-3

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt

Cat. No.: B599502
CAS No.: 108199-25-3
M. Wt: 255.20 g/mol
InChI Key: ZEGWDVPZFVVAKH-UHFFFAOYSA-N
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Description

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt is an organic compound with the molecular formula C8H8O6S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two hydroxyl groups and two ester groups on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt typically involves the esterification of 3,4-dihydroxythiophene-2,5-dicarboxylic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the dimethyl ester. The resulting ester is then neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential as a bioactive compound with antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of conductive polymers and materials for electronic applications.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: The parent compound without the disodium salt.

    3,4-Dihydroxythiophene-2,5-dicarboxylic acid: The acid form of the compound.

    Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: An ester derivative with ethyl groups instead of methyl groups.

Uniqueness

Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt is unique due to its enhanced solubility in water compared to its non-sodium counterparts. This property makes it more suitable for applications requiring aqueous solutions, such as biological assays and industrial processes.

Properties

CAS No.

108199-25-3

Molecular Formula

C8H8NaO6S

Molecular Weight

255.20 g/mol

IUPAC Name

disodium;2,5-bis(methoxycarbonyl)thiophene-3,4-diolate

InChI

InChI=1S/C8H8O6S.Na/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2;/h9-10H,1-2H3;

InChI Key

ZEGWDVPZFVVAKH-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(S1)C(=O)OC)[O-])[O-].[Na+].[Na+]

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O.[Na]

Origin of Product

United States

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